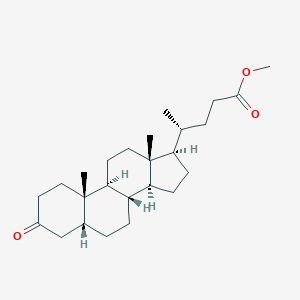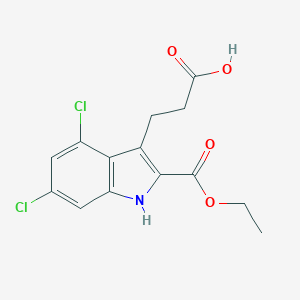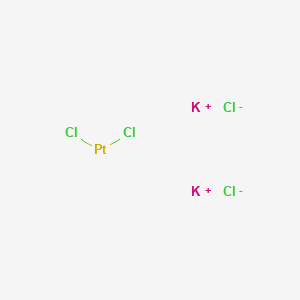
Potassium tetrachloroplatinate(II)
描述
Synthesis Analysis
Potassium tetrachloroplatinate(II) can be synthesized through various methods, including the reaction of potassium chloride (KCl) with chloroplatinic acid (H2PtCl6) in aqueous solutions. The synthesis pathways are designed to yield high-purity K2[PtCl4], which is essential for further applications in catalysis and materials preparation.
Molecular Structure Analysis
The molecular structure of K2[PtCl4] has been extensively studied using X-ray crystallography and NMR spectroscopy. These studies reveal that the Pt(II) center in K2[PtCl4] is coordinated by four chloride ions in a square planar geometry, which is characteristic of d^8 metal ions like platinum(II). The potassium ions balance the charge of the [PtCl4]2- anions and are positioned in the crystal lattice to maximize lattice stability.
Chemical Reactions and Properties
K2[PtCl4] undergoes various chemical reactions, forming complexes with olefins, amines, and other ligands. For example, the reaction with α-olefins such as 2-propenol and 2-butenol leads to the formation of [PtCl3(olefin)]− complexes, followed by rearrangement into cis-[PtCl2(diolefin)] complexes. These reactions have been studied to understand the mechanism and structure of the resulting complexes (Hubert & Theophanides, 1975).
科学研究应用
Chemical Extraction : It's used for extracting potassium from soils and micaceous minerals (Scott & Reed, 1962).
Synthesis of Complexes : It synthesizes tridentate platinum complexes with a C-N-C donor set in high yield (Cave et al., 1999) and reacts with 2-vinylpyridine to form di-α-bis complexes (Kasahara et al., 1969).
Formation of Enantiomeric Pure Complexes : It reacts with sulfur-containing amino acids to produce cis-dichloroplatinum(II) complexes (Dalietos et al., 1982).
Reaction with Olefins : Potassium tetrachloroplatinate(II) reacts with various olefins to form different complexes (Hubert & Theophanides, 1975).
Formation of Paramagnetic Complex : It forms a paramagnetic complex with asparagine, displaying a blue-green color when studied by ESR and IR spectroscopy (Arrizabalaga et al., 1980).
Channel Inclusion : The crystalline complex dipotassium 1,3-diammonio-2-propanone tetrachloroplatinate trihydrate accommodates potassium cations and tetrachloroplatinate anions in large oval channels (Kapon et al., 1991).
Inactivation of Enzymes : Potassium tetrachloroplatinate(II) inactivates dihydropteridine reductase from the human brain in a time-dependent and irreversible manner (Armarego & Ohnishi, 1987).
Quadrupole Resonance Studies : The quadrupole coupling constants for Cl(35) in potassium tetrachloroplatinate have been calculated at various temperatures (Marram et al., 1963).
安全和危害
未来方向
Potassium tetrachloroplatinate(II) is used in various fields such as nanomaterial synthesis, catalysis, and energy storage . It is also used as a precursor to synthesize CO-tolerant catalyst for hydrogen-air fuel cells, an active and stable catalyst for selective methane oxidation, and as a starting material to synthesize high-performance Pt-based phosphorescent materials for electroluminescent devices .
属性
IUPAC Name |
dipotassium;tetrachloroplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRDLMCWUILSAH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13965-91-8 (Parent) | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10904020 | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; Soluble in water; [Merck Index] Red powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium tetrachloroplatinate(II) | |
CAS RN |
10025-99-7 | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



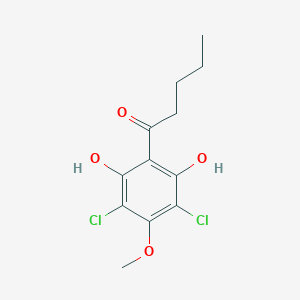
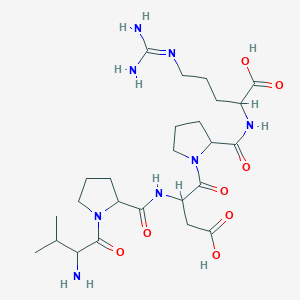

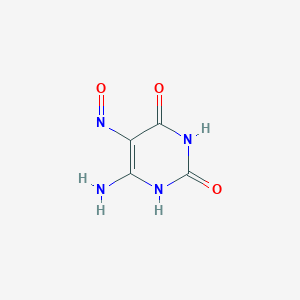
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)

